molecular formula C21H22N4O7 B2628367 4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-06-4

4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2628367
CAS RN: 891124-06-4
M. Wt: 442.428
InChI Key: GZPZUDUSQMTCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule . It contains a total of 41 bonds, including 25 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 nitro group (aromatic), and 3 ethers (aromatic) . The molecule consists of 21 Carbon atoms, 22 Hydrogen atoms, 4 Nitrogen atoms, and 7 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups and rings . It includes a nitro group attached to a benzamide group, an oxadiazole ring, and a phenyl ring with three ethoxy groups . The presence of these groups and rings can significantly influence the compound’s properties and reactivity .

Scientific Research Applications

Anticancer Applications

Compounds structurally related to 4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been extensively studied for their anticancer properties. Ravinaik et al. (2021) synthesized a series of derivatives and tested them against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Notably, five derivatives exhibited higher anticancer activities than the reference drug, etoposide, demonstrating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Antimycobacterial Applications

Nayak et al. (2016) investigated the antimycobacterial activity of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. Their study revealed that certain compounds demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential use of these compounds in treating tuberculosis (Nayak et al., 2016).

Photolysis Research

Tsuge et al. (1977) explored the photolysis of 1,3,4-oxadiazoles in alcohols, uncovering the reaction mechanisms and potential applications in synthetic chemistry. Their research provides insight into the chemical behavior of oxadiazole derivatives under certain conditions, which could be useful for chemical synthesis and industrial applications (Tsuge et al., 1977).

Nematocidal Activity

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety and evaluated their nematocidal activities. They found that certain compounds showed promising activity against Bursaphelenchus xylophilus, suggesting potential applications in agriculture for controlling harmful nematodes (Liu et al., 2022).

properties

IUPAC Name

4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7/c1-4-29-16-11-14(12-17(30-5-2)18(16)31-6-3)20-23-24-21(32-20)22-19(26)13-7-9-15(10-8-13)25(27)28/h7-12H,4-6H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPZUDUSQMTCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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